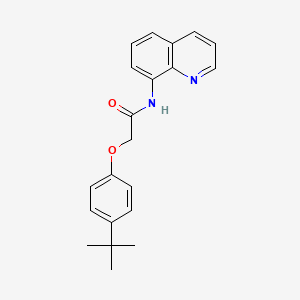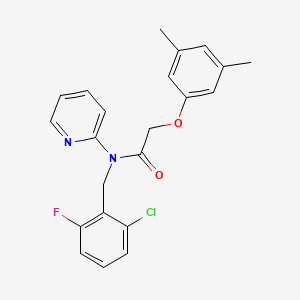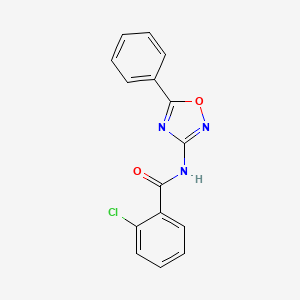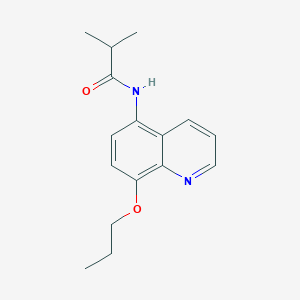![molecular formula C18H14ClN3O2S2 B11325113 5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11325113.png)
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a benzofuran ring, a thiadiazole ring, and a thiophene ring. The presence of these rings makes the compound highly versatile and useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is typically synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Final Coupling and Purification: The final compound is obtained by coupling the benzofuran, thiadiazole, and thiophene intermediates under specific conditions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Optimization of Reaction Conditions: Ensuring that the reactions are carried out under optimal conditions to maximize yield and minimize by-products.
Use of Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Quality Control: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl and nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of ethers and substituted thiadiazoles.
Applications De Recherche Scientifique
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: Inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Bind to Receptors: Bind to specific receptors, such as G-protein coupled receptors (GPCRs), modulating cellular signaling pathways.
Induce Apoptosis: Induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-sulfonamide: Contains a sulfonamide group, which may alter its chemical reactivity and biological activity.
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-amine: Features an amine group, potentially affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H14ClN3O2S2 |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2S2/c1-8-6-13-11(7-12(8)19)10(3)15(24-13)17(23)21-18-20-16(22-26-18)14-5-4-9(2)25-14/h4-7H,1-3H3,(H,20,21,22,23) |
Clé InChI |
XHSWAXNRNFOVDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11325038.png)

![1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11325067.png)
![4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11325070.png)
![Ethyl 2-({[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11325072.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11325074.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11325076.png)

![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11325098.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325103.png)

![N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11325106.png)

